3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one
Description
The compound 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one features a propan-1-one backbone linked to a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-3-yl group and an amino group at the propanone’s 3-position. This structure is characteristic of kinase inhibitors and other bioactive molecules, where the piperidine and pyrazole moieties often contribute to target binding and metabolic stability .
Properties
IUPAC Name |
3-amino-1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15-8-5-11(14-15)10-3-2-7-16(9-10)12(17)4-6-13/h5,8,10H,2-4,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXHHYZRRZTRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one, a compound with the CAS number 2098089-10-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and relevant case studies.
The molecular formula of 3-amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one is , with a molecular weight of approximately 236.32 g/mol. The compound features a piperidine ring, a pyrazole moiety, and an amino group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀N₄O |
| Molecular Weight | 236.32 g/mol |
| CAS Number | 2098089-10-0 |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, influencing biochemical processes critical for cellular function.
Enzyme Inhibition
Research indicates that compounds similar to 3-amino derivatives exhibit inhibitory effects on enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial growth and proliferation. For instance, related pyrazole derivatives have shown IC50 values ranging from 12.27 to 31.64 µM against DNA gyrase and between 0.52 to 2.67 µM against DHFR .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of related pyrazole compounds, revealing significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis . Additionally, these compounds demonstrated notable antibiofilm activity, outperforming traditional antibiotics like ciprofloxacin.
Cytotoxicity Profile
In vitro assays have shown that derivatives of this compound exhibit low hemolytic activity (ranging from 3.23% to 15.22%) and noncytotoxicity with IC50 values greater than 60 µM, indicating a favorable safety profile .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study focused on the synthesis and evaluation of antimicrobial activity for pyrazole derivatives found that one derivative exhibited the lowest binding energy (-20.68 Kcal/mol) and significant antibacterial properties against tested pathogens .
Case Study 2: Enzyme Interaction Studies
Another investigation into the interaction of similar compounds with DHFR revealed that these molecules could effectively inhibit enzyme activity at low concentrations, suggesting their potential as lead compounds in drug development .
Applications
The diverse biological activities of 3-amino derivatives position them as promising candidates in several fields:
- Pharmaceutical Development: Targeting bacterial infections through enzyme inhibition.
- Biochemical Research: Investigating metabolic pathways and enzyme interactions.
- Agricultural Chemistry: Potential use in developing agrochemicals due to their antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Compound (R)-28 :
- Structure: (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one
- Key Features: Replaces the pyrazole with a 7-bromo-9H-pyrimido[4,5-b]indole group. Lacks the 3-amino substituent on propan-1-one.
- Activity :
Compound 13 ():
- Structure: 1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one
- Key Features: Dimethylamino group at the propanone’s 3-position. 7-Chloro-pyrimidoindole substituent.
- Activity: No explicit IC₅₀ reported, but part of a series targeting kinase inhibition .
Compound 3aj ():
- Structure: (R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one
- Key Features: Pyrazolo-pyrimidine core instead of pyrazole. Sulfonyl group at the propanone’s 3-position.
- Activity :
Metabolic Stability and Cytotoxicity
Pyrazole vs. Pyrimidoindole Substituents :
- Pyrazole-containing compounds (e.g., target compound) may exhibit enhanced metabolic stability due to reduced oxidative metabolism compared to bulkier heterocycles like pyrimidoindole .
- Bromine or chlorine substituents on pyrimidoindole (e.g., (R)-28) improve potency but may increase molecular weight and affect solubility .
- Amino Group Impact: The 3-amino group in the target compound could enhance hydrogen bonding with kinase targets but may introduce metabolic hotspots (e.g., oxidation) unless stabilized via steric hindrance .
Data Tables
Table 2: Physicochemical Properties
Preparation Methods
Synthesis of Pyrazolyl-Piperidine Intermediate
- The pyrazole ring, specifically 1-methyl-1H-pyrazole, is introduced onto the piperidine ring at the 3-position via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
- For example, 3-chloropyrazine derivatives can be reacted with piperidin-3-ol under nucleophilic substitution conditions to form 1-(3-chloropyrazin-2-yl)piperidin-3-ol, which can be further transformed into the pyrazolyl-piperidine structure through ring modifications and methylation steps.
Alkylation/Acylation to Form the Propan-1-one Moiety
- The piperidine nitrogen is alkylated with a 3-carbon electrophile such as 3-chloropropanone or a protected equivalent.
- Alternatively, acylation with 3-bromopropanone derivatives under basic conditions can be used to introduce the propan-1-one functionality onto the nitrogen atom.
Amination at the 3-Position of Propanone
- The ketone side chain is converted to the corresponding amino group via reductive amination or nucleophilic substitution using ammonia or amine sources.
- Reductive amination typically involves treatment with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole-piperidine coupling | 3-chloropyrazine + piperidin-3-ol, base | Ethanol/Dichloromethane | Reflux or RT | 70-85 | Nucleophilic substitution or Pd-catalysis |
| Alkylation/acylation | 3-chloropropanone or equivalent, base | DMF/Dioxane | 50-80°C | 65-80 | Alkylation of piperidine nitrogen |
| Amination | Ammonia or amine, reducing agent | Methanol/EtOH | RT to reflux | 60-75 | Reductive amination to introduce amino group |
Research Findings and Optimization Notes
- Catalyst choice: Palladium on carbon or copper iodide catalysts improve cross-coupling efficiency in the pyrazole-piperidine formation step.
- Solvent effects: Polar aprotic solvents such as DMF or dioxane enhance alkylation yields by stabilizing intermediates.
- Temperature control: Moderate heating (50-80°C) favors selective alkylation without decomposition of sensitive pyrazole rings.
- Purification: Recrystallization from ethanol or benzene derivatives yields high-purity final compounds, essential for pharmaceutical applications.
- Stereochemistry: The synthesis may produce stereoisomers; chiral resolution or stereoselective synthesis can be employed depending on the desired isomer.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction Type | Typical Reagents | Critical Parameters | Outcome |
|---|---|---|---|---|
| Pyrazole-piperidine core | Nucleophilic substitution / Pd-catalyzed coupling | 3-chloropyrazine, piperidin-3-ol, Pd/C | Reflux, base presence | Pyrazolyl-piperidine intermediate |
| Propanone side chain introduction | Alkylation / Acylation | 3-chloropropanone, base (e.g., NaH) | 50-80°C, aprotic solvent | N-substituted propan-1-one derivative |
| Amination of ketone | Reductive amination | Ammonia, NaBH3CN or catalytic hydrogenation | RT to reflux | 3-amino substituted propanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
